molecular formula C19H27NO3 B7340265 2-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethyl]benzoic acid

2-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethyl]benzoic acid

Cat. No.: B7340265
M. Wt: 317.4 g/mol
InChI Key: BGLKHRVYDKQOPT-ZWKOTPCHSA-N
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Description

2-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethyl]benzoic acid, also known as CP-544326, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethyl]benzoic acid is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. These actions result in increased levels of serotonin in the brain, which is associated with anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is associated with anxiolytic and antidepressant effects. This compound has also been shown to reduce pain and inflammation in animal models. In addition, this compound has been shown to reduce withdrawal symptoms in animal models of addiction.

Advantages and Limitations for Lab Experiments

2-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethyl]benzoic acid has several advantages for lab experiments. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic candidate for these conditions. This compound has also been shown to reduce pain and inflammation in animal models, making it a potential candidate for the treatment of these conditions. However, the complex synthesis method and limited availability of this compound can make it difficult to study.

Future Directions

There are several future directions for the study of 2-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethyl]benzoic acid. One direction is to investigate its potential as a therapeutic candidate for anxiety and depression in humans. Another direction is to investigate its potential as a treatment for pain and inflammation in humans. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential to treat addiction and withdrawal symptoms.
Conclusion:
This compound is a novel compound that has shown potential as a therapeutic candidate for several conditions. Its complex synthesis method and limited availability can make it difficult to study, but further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

2-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethyl]benzoic acid can be synthesized using a variety of methods, including the reaction of 2-bromoethyl benzoate with 3-cyclopentyl-4-hydroxypiperidine. Another method involves the reaction of 2-bromoethyl benzoate with 3-cyclopentyl-4-hydroxypiperidine followed by acid hydrolysis. The synthesis of this compound is a complex process that requires expertise and caution.

Scientific Research Applications

2-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethyl]benzoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been investigated for its potential to treat pain and inflammation. In addition, this compound has been studied for its potential to treat addiction and withdrawal symptoms.

Properties

IUPAC Name

2-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c21-18-10-12-20(13-17(18)14-5-1-2-6-14)11-9-15-7-3-4-8-16(15)19(22)23/h3-4,7-8,14,17-18,21H,1-2,5-6,9-13H2,(H,22,23)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLKHRVYDKQOPT-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CN(CCC2O)CCC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H]2CN(CC[C@H]2O)CCC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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